molecular formula C14H8F6N4O2S2 B2680927 N-{2-[3,5-bis(trifluoromethyl)-1H-pyrazol-1-yl]-3-pyridinyl}-2-thiophenesulfonamide CAS No. 955966-49-1

N-{2-[3,5-bis(trifluoromethyl)-1H-pyrazol-1-yl]-3-pyridinyl}-2-thiophenesulfonamide

Cat. No.: B2680927
CAS No.: 955966-49-1
M. Wt: 442.35
InChI Key: PPGJKKJZLJSZJO-UHFFFAOYSA-N
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Description

N-{2-[3,5-bis(trifluoromethyl)-1H-pyrazol-1-yl]-3-pyridinyl}-2-thiophenesulfonamide is a complex organic compound featuring a pyrazole ring substituted with trifluoromethyl groups, a pyridine ring, and a thiophenesulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[3,5-bis(trifluoromethyl)-1H-pyrazol-1-yl]-3-pyridinyl}-2-thiophenesulfonamide typically involves multi-step organic synthesis One common route starts with the preparation of 3,5-bis(trifluoromethyl)-1H-pyrazole, which is then coupled with a pyridine derivative

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for reagent addition and product isolation can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiophenesulfonamide group, forming sulfoxides or sulfones under appropriate conditions.

    Reduction: Reduction reactions can target the nitro groups or other reducible functionalities if present in derivatives of the compound.

    Substitution: The trifluoromethyl groups and the pyrazole ring can participate in nucleophilic substitution reactions, especially under basic conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often facilitated by a base like sodium hydride (NaH).

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophenesulfonamide group can yield sulfoxides or sulfones, while nucleophilic substitution can introduce various functional groups into the pyrazole ring.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, N-{2-[3,5-bis(trifluoromethyl)-1H-pyrazol-1-yl]-3-pyridinyl}-2-thiophenesulfonamide is studied for its potential as an enzyme inhibitor. The trifluoromethyl groups enhance its binding affinity and specificity towards certain biological targets.

Medicine

Medicinally, this compound is investigated for its potential therapeutic applications, including anti-inflammatory and anticancer activities. Its ability to modulate specific molecular pathways makes it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its stability and unique electronic properties.

Mechanism of Action

The mechanism by which N-{2-[3,5-bis(trifluoromethyl)-1H-pyrazol-1-yl]-3-pyridinyl}-2-thiophenesulfonamide exerts its effects involves its interaction with specific molecular targets. The trifluoromethyl groups enhance its lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can inhibit enzymes by binding to their active sites, thereby modulating various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    3,5-Bis(trifluoromethyl)phenyl-substituted pyrazoles: These compounds share the trifluoromethyl-substituted pyrazole core but differ in their additional substituents.

    Thiophenesulfonamide derivatives: Compounds with similar sulfonamide groups but different aromatic rings.

Uniqueness

N-{2-[3,5-bis(trifluoromethyl)-1H-pyrazol-1-yl]-3-pyridinyl}-2-thiophenesulfonamide is unique due to its combination of a trifluoromethyl-substituted pyrazole ring, a pyridine ring, and a thiophenesulfonamide group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

N-[2-[3,5-bis(trifluoromethyl)pyrazol-1-yl]pyridin-3-yl]thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8F6N4O2S2/c15-13(16,17)9-7-10(14(18,19)20)24(22-9)12-8(3-1-5-21-12)23-28(25,26)11-4-2-6-27-11/h1-7,23H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPGJKKJZLJSZJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)N2C(=CC(=N2)C(F)(F)F)C(F)(F)F)NS(=O)(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8F6N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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